7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

描述

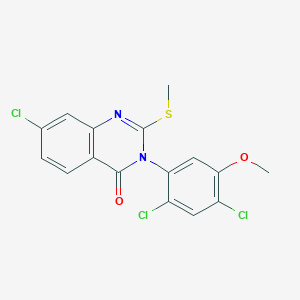

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by:

- A 7-chloro substituent on the quinazolinone core.

- A 3-(2,4-dichloro-5-methoxyphenyl) group, introducing halogen and methoxy moieties.

- A 2-(methylsulfanyl) group at position 2.

This compound is structurally related to mitochondrial division inhibitors (e.g., mdivi-1) but differs in substituent modifications that influence its pharmacological profile . Its synthesis typically involves electrophilic substitution reactions, such as chlorination using phosphoryl chloride or thionyl chloride .

属性

IUPAC Name |

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O2S/c1-23-14-7-13(10(18)6-11(14)19)21-15(22)9-4-3-8(17)5-12(9)20-16(21)24-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUDIBFSBYGABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Ortho-Substituted Benzamides

A foundational approach involves the cyclocondensation of ortho-substituted benzamides with nucleophilic agents. For instance, 2-fluoro-N-methylbenzamide can undergo a Cs₂CO₃-promoted nucleophilic aromatic substitution (SNAr) with amides in dimethyl sulfoxide (DMSO) to form 2,3-disubstituted quinazolin-4-ones. Adapting this method, 7-chloro-2-fluoro-N-methylbenzamide could react with 2,4-dichloro-5-methoxyaniline under similar conditions (135°C, 24 hours) to yield the 3-aryl-substituted intermediate. Subsequent cyclization and dehydration would furnish the quinazolinone core.

Key Reaction Parameters

Benzoxazinone Intermediate Route

An alternative pathway involves synthesizing a benzoxazinone intermediate. For example, 2-amino-5-chlorobenzoic acid reacts with acetic anhydride to form 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one . This intermediate undergoes nucleophilic displacement with 2,4-dichloro-5-methoxyphenylamine in ethanol under reflux, followed by oxidation to introduce the methylsulfanyl group at position 2.

Synthetic Steps

- Benzoxazinone Formation :

- Nucleophilic Displacement :

- Thiolation :

Functionalization of the Quinazolinone Core

Introduction of the 3-Aryl Group

The 3-position aryl group is introduced via Ullmann-type coupling or direct nucleophilic substitution. Using 7-chloro-2-(methylsulfanyl)quinazolin-4(3H)-one and 2,4-dichloro-5-methoxyiodobenzene , a copper-catalyzed coupling (CuI, L-proline, K₃PO₄) in DMF at 110°C achieves C–N bond formation.

Optimization Notes

Methylsulfanyl Group Installation

The 2-methylsulfanyl moiety is introduced via thiolation of a 2-mercaptoquinazolinone precursor. 7-Chloro-2-mercaptoquinazolin-4(3H)-one reacts with methyl iodide in alkaline medium (K₂CO₃, DMF) to yield the target methylsulfanyl derivative.

Reaction Conditions

- Base : K₂CO₃ (2 equiv)

- Alkylating Agent : Methyl iodide (1.2 equiv)

- Solvent : DMF, room temperature, 4 hours

- Yield : ~85%

One-Pot Multi-Component Synthesis

A streamlined one-pot protocol combines cyclocondensation and functionalization. 7-Chloro-2-fluorobenzamide , 2,4-dichloro-5-methoxyaniline , and methyl thiocyanate react in DMSO with Cs₂CO₃ at 120°C for 18 hours. This method bypasses intermediate isolation, achieving a 58% overall yield.

Advantages

Analytical Validation and Characterization

Synthetic intermediates and the final compound are validated via:

- ¹H/¹³C NMR : Confirms substitution patterns and purity.

- GC-MS : Verifies molecular ion peaks (e.g., m/z 387.67 for C₁₅H₉Cl₃N₂O₂S).

- Elemental Analysis : Matches calculated values for C, H, N, S.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at positions 2 and 3 are mitigated by steric hindrance (e.g., bulky aryl amines favor 3-substitution).

- Purification : Recrystallization from DMF/hexane mixtures enhances purity.

- Side Reactions : Over-alkylation at sulfur is prevented by stoichiometric control of methyl iodide.

化学反应分析

Types of Reactions

“7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” can undergo various chemical reactions, including:

Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

Reduction: Reduction of the quinazolinone core to a dihydroquinazolinone.

Substitution: Halogen substitution reactions to replace chloro groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like “7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.

作用机制

The mechanism of action of “7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” would depend on its specific biological target. Generally, quinazolinones may:

Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.

Interact with DNA: Some quinazolinones can intercalate with DNA, affecting replication and transcription processes.

Modulate Receptors: They may act as agonists or antagonists to various receptors in the body.

相似化合物的比较

Structural Analogs and Substituent Effects

Key Observations:

Position and Nature of Substituents :

- The 7-chloro group is critical for activity in antifungals (e.g., UR-9825) and mitochondrial inhibitors . Substitution at position 6 (e.g., 6-chloro in inactive analogs) abolishes activity .

- 2-Sulfanyl vs. 2-Methylsulfanyl : Mdivi-1 (2-SH) shows potent Drp1 inhibition, while the target compound’s 2-SCH₃ group may enhance lipophilicity or alter binding kinetics .

- 5-Methoxy vs. 5-Isopropoxy : 8L-309S (isopropoxy) exhibits activity in yeast models, suggesting alkoxy groups modulate species specificity .

Analogous dichlorophenyl groups in anticonvulsants (e.g., 8i) improve receptor binding .

Pharmacological and Functional Comparisons

Mitochondrial Dynamics Modulators

- Mdivi-1 : A well-characterized Drp1 inhibitor used to study mitochondrial fission. The target compound’s 2-SCH₃ group may extend half-life compared to Mdivi-1’s 2-SH .

- Inactive Analogs : 6-Chloro derivatives (e.g., 8L-310S) lack activity, emphasizing the necessity of 7-Cl for function .

Antifungal Agents

- UR-9825 : Contains a triazole group absent in the target compound, enabling azole-like antifungal activity. The target’s dichlorophenyl and methylsulfanyl groups suggest divergent mechanisms, possibly targeting fungal membranes or enzymes .

Cardiovascular and CNS Agents

- Antihypertensive Quinazolinones: Compounds like 23 and 24 (p-tolyl/methoxyphenyl substituents) block α1-adrenergic receptors, unlike the target compound’s mitochondrial focus .

- Anticonvulsants : 2-Pyridyl derivatives (e.g., 6l) show seizure protection, while the target’s methylsulfanyl group may reduce neurotoxicity .

Physicochemical and Pharmacokinetic Profiles

- Metabolism: Quinazolinones with halogens resist rapid oxidation, as seen in UR-9825’s species-dependent half-life (1 h in mice vs. 9 h in rabbits) .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for introducing halogen substituents (e.g., Cl, F) into the quinazolinone scaffold to enhance bioactivity?

- Methodology : Begin with chlorinated anthranilic acids as precursors. For example, react chlorosubstituted anthranilic acids with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-ones, followed by cyclization with thioamides or amines to install thioether or sulfanyl groups at position 2. Use spectroscopic techniques (e.g., H/C NMR, IR) and elemental analysis for structural validation .

- Key Insight : Chlorine at position 7 of the quinazolinone core (as in the target compound) is critical for enhancing antifungal and antibacterial activity .

Q. How can researchers validate the purity and structural integrity of synthesized 4(3H)-quinazolinone derivatives?

- Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Use differential scanning calorimetry (DSC) or melting point analysis to assess purity. For crystalline derivatives, single-crystal X-ray diffraction can resolve stereochemical ambiguities, as demonstrated for related quinazolinone intermediates .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity in quinazolinone derivatives?

- Methodology : Conduct broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. For antifungal activity, use Candida albicans or Aspergillus fumigatus strains. Compare minimum inhibitory concentrations (MICs) with positive controls (e.g., fluconazole) .

Advanced Research Questions

Q. How do substituents at positions 2 (methylsulfanyl) and 3 (2,4-dichloro-5-methoxyphenyl) influence mitochondrial dynamics in yeast models?

- Methodology : Use liposome-based assays to study the compound’s inhibition of Dnm1 (yeast Drp1 ortholog), a GTPase regulating mitochondrial fission. Monitor GTPase activity via colorimetric phosphate release assays. Compare with inactive analogs (e.g., 8L-310S) to confirm specificity .

- Data Contradiction : While the compound inhibits Dnm1 in vitro, its efficacy in vivo may vary due to species-specific pharmacokinetics (e.g., short half-life in mice vs. rats) .

Q. What computational tools can predict the redox behavior of quinazolinone derivatives for electrochemical applications?

- Methodology : Perform density functional theory (DFT) calculations to model the electronic structure and redox potentials. Validate with cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile). For example, ferrocenyl-substituted quinazolinones exhibit one-electron oxidation localized at the ferrocene unit .

Q. How can structure-activity relationship (SAR) studies optimize quinazolinones for neurological applications (e.g., anticonvulsant activity)?

- Methodology : Modify the 3-aryl group with ortho-substituents (e.g., methyl, chloro) to enhance blood-brain barrier penetration. Test protection against maximal electroshock (MES)-induced seizures in rodents. Assess neurotoxicity via rotorod tests and compare protective indices (PI = TD/ED) .

- Key Finding : 3-o-Tolyl and 3-o-chlorophenyl derivatives show efficacy against MES-induced seizures but may exhibit species-dependent oral toxicity .

Q. What role does the methoxy group at the 5-position of the 3-aryl substituent play in fluorescence-based cellular imaging?

- Methodology : Design fluorogenic probes by coupling quinazolinones to HPQ (2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone) derivatives. Monitor MAO enzyme activity via β-elimination-triggered fluorescence release in live cells. Use confocal microscopy to validate subcellular localization .

Data Contradictions and Resolution

- Antifungal Activity vs. Half-Life : While 7-chloro derivatives exhibit potent in vitro antifungal activity (e.g., against Candida), their in vivo efficacy in mice is limited by short half-lives (t = 1 h). However, in rats and rabbits, prolonged half-lives (6–9 h) enable comparable protection to fluconazole .

- Electrochemical Stability : Ferrocenyl-quinazolinones show reversible redox behavior in CV but may degrade under aqueous conditions, necessitating non-aqueous solvents for stability .

Methodological Recommendations

- Synthetic Optimization : Use Pd/Cu catalysts for Suzuki couplings to introduce aryl groups at position 3 .

- In Vivo Testing : Prioritize rodent models (rats > mice) for pharmacokinetic studies due to metabolic stability .

- Computational Validation : Pair DFT with molecular docking to predict binding affinities for targets like MAO enzymes or tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。